REACTION_CXSMILES
|
C([N:4]1[CH2:9][CH2:8][CH2:7][CH:6]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:5]1)(=O)C.[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>O>[CH2:11]([O:10][CH:6]1[CH2:7][CH2:8][CH2:9][NH:4][CH2:5]1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2,3.4.5|
|
Name
|
1-Acetyl-3-benzyloxypiperidine
|
Quantity
|
0.043 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CC(CCC1)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.086 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
CUSTOM
|
Details
|
The ether is removed by evaporation
|
Type
|
DISTILLATION
|
Details
|
the yellow oil is distilled at 92°-94° C. (0.3 mm Hg.)
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1CNCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |